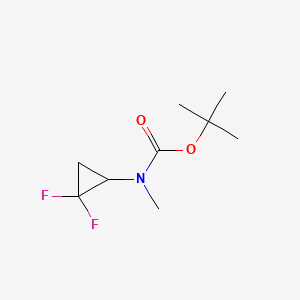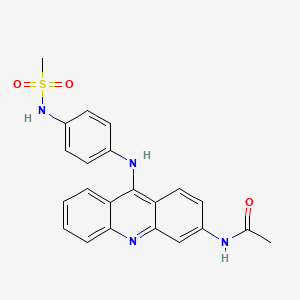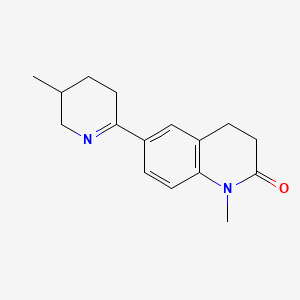![molecular formula C14H35NO2Si3 B13937546 Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate CAS No. 55191-54-3](/img/structure/B13937546.png)
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s chemical formula is C14H35NO2Si3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate typically involves the reaction of trimethylsilyl chloride with appropriate amines under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of automated systems for derivatization protocols can enhance efficiency and consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, making the compound less reactive and more stable under various conditions . This stability allows it to act as a protecting group or reagent in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties but different applications.
Trimethylsilyl chloride: Used in similar reactions but with different reactivity and outcomes.
Uniqueness
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate is unique due to its specific structure, which provides a combination of stability and reactivity that is valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
55191-54-3 |
|---|---|
Molekularformel |
C14H35NO2Si3 |
Molekulargewicht |
333.69 g/mol |
IUPAC-Name |
trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate |
InChI |
InChI=1S/C14H35NO2Si3/c1-18(2,3)15(19(4,5)6)13-11-10-12-14(16)17-20(7,8)9/h10-13H2,1-9H3 |
InChI-Schlüssel |
VSQRUIYDTHLALN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(CCCCC(=O)O[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)



![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)



![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

